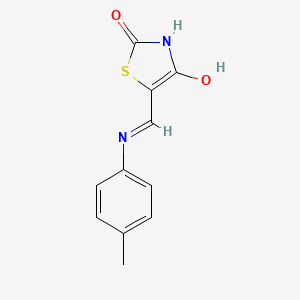
Tetraethylammonium tetrachlorocobaltate(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethylammonium tetrachlorocobaltate(II) is a chemical compound with the molecular formula C16H40Cl4CoN2. It is a coordination complex where the cobalt ion is surrounded by four chloride ions and two tetraethylammonium cations. This compound is known for its unique properties and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Tetraethylammonium tetrachlorocobaltate(II) can be synthesized through the reaction of cobalt(II) chloride with tetraethylammonium chloride in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the solution to crystallize. The resulting crystals are then filtered and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for tetraethylammonium tetrachlorocobaltate(II) are not well-documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing the reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Tetraethylammonium tetrachlorocobaltate(II) undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).
Substitution: Ligand substitution reactions can occur, where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like ammonia or phosphines can be introduced to replace the chloride ions.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Tetraethylammonium tetrachlorocobaltate(II) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other cobalt complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism of action of tetraethylammonium tetrachlorocobaltate(II) involves its ability to interact with various molecular targets. The cobalt ion can coordinate with different ligands, affecting the structure and function of the target molecules. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Bis(tetraethylammonium) tetrabromocobaltate(II): Similar structure but with bromide ions instead of chloride.
Tetraethylammonium tetrachlorozincate(II): Contains zinc instead of cobalt.
Tetraethylammonium tetrachloronickelate(II): Contains nickel instead of cobalt.
Uniqueness
Tetraethylammonium tetrachlorocobaltate(II) is unique due to the specific properties imparted by the cobalt ion, such as its magnetic and catalytic behavior. The presence of tetraethylammonium cations also influences the solubility and stability of the compound, making it distinct from other similar coordination complexes.
属性
CAS 编号 |
6667-75-0 |
|---|---|
分子式 |
C16H40Cl4CoN2 |
分子量 |
461.2 g/mol |
IUPAC 名称 |
tetrachlorocobalt(2-);tetraethylazanium |
InChI |
InChI=1S/2C8H20N.4ClH.Co/c2*1-5-9(6-2,7-3)8-4;;;;;/h2*5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
OWBMPSATBZDCOA-UHFFFAOYSA-J |
规范 SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.Cl[Co-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11987984.png)
![pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11987987.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11988000.png)
![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)


![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)


